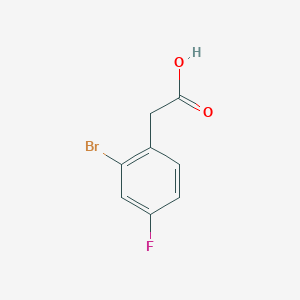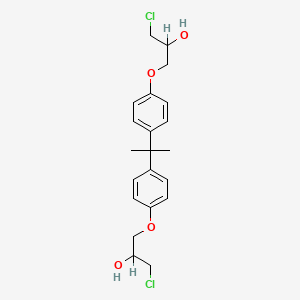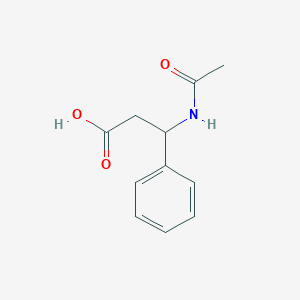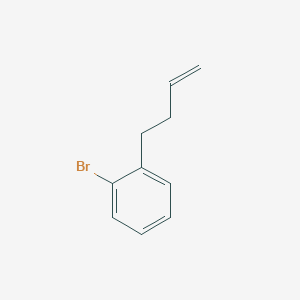![molecular formula C10H8BrN3O B1273474 3-[(5-Bromopyrimidin-2-yl)oxy]aniline CAS No. 111986-67-5](/img/structure/B1273474.png)
3-[(5-Bromopyrimidin-2-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[(5-Bromopyrimidin-2-yl)oxy]aniline" is a chemical that is derived from the bromination of pyrimidine and aniline derivatives. It is a part of a broader class of compounds that have been synthesized for various applications in chemical research and pharmaceutical development.
Synthesis Analysis
The synthesis of related bromopyrimidine compounds has been demonstrated through the use of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions. This method allows for the efficient synthesis of many substituted pyrimidine compounds by reacting with a range of arylboronic acids and alkynylzincs . Additionally, the synthesis of bromo-substituted indole derivatives has been achieved using 4-bromo aniline as a starting material through Japp-Klingemann and Fischer indole cyclization reactions . These methods provide a foundation for the synthesis of "3-[(5-Bromopyrimidin-2-yl)oxy]aniline" by indicating potential pathways for introducing bromine and other substituents onto the pyrimidine ring.
Molecular Structure Analysis
While the specific molecular structure analysis of "3-[(5-Bromopyrimidin-2-yl)oxy]aniline" is not detailed in the provided papers, the general structure can be inferred from the name. The compound likely consists of a pyrimidine ring substituted with a bromine atom at the 5-position and an aniline group attached via an ether linkage (oxy) at the 2-position. The molecular structure of such compounds is crucial as it can influence the reactivity and potential applications of the molecule.
Chemical Reactions Analysis
The chemical reactions involving brominated pyrimidine and aniline derivatives can be complex. The provided papers do not directly discuss the reactions of "3-[(5-Bromopyrimidin-2-yl)oxy]aniline," but they do provide insight into the reactivity of similar brominated compounds. For instance, the oxidative bromination of aniline derivatives has been described, which involves the use of a brominating mixture to introduce bromine atoms onto the aniline ring . This reaction is relevant as it could potentially be applied to the synthesis or further functionalization of "3-[(5-Bromopyrimidin-2-yl)oxy]aniline."
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Activity Studies : Bhat, K., Sufeera, K., & Chaitanya, S. (2011) reported the synthesis of compounds including 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 -yl)methyl]aniline derivatives. These compounds were confirmed by spectroscopic analysis and screened for antibacterial, antifungal, and anti-inflammatory activities, showing significant results in some cases Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
Antitumor Studies : Huang, Y.-L., Lin, C., Lee, Y.-J., et al. (2003) synthesized and evaluated the cytotoxicity of various antifolates, including derivatives of aniline, for their ability to inhibit human tumor cell growth in culture. The study highlighted the potential of these compounds in cancer treatment Non-classical antifolates, 5-(N-phenylpyrrolidin-3-yl)-2,4,6-triaminopyrimidines and 2,4-Diamino-6(5H)-oxopyrimidines, synthesis and antitumor studies.
Novel Heterocycle Synthesis : Bazazan, T., Bakavoli, M., Rahimizadeh, M., et al. (2013) focused on creating new pyrimido[5,4-e][1,4]benzothiazepines via sequential treatment of certain pyrimidine derivatives. This research contributes to the development of novel fused tricyclic heterocycles Synthesis of a novel fused tricyclic heterocycle, pyrimido[5,4-e][1,4]thiazepine, and its derivatives.
Single Crystal X-ray Analysis and Vibrational Studies : Luo, D.-Y., Ma, L., Zhou, Z., & Huang, Z.-Y. (2019) conducted a study involving the synthesis of a new mecarbinate derivative related to 5-bromopyrimidin-2-yl. The research involved determining the optimized molecular crystal structure and comparing experimental and theoretical studies on the structure Synthesis, single crystal X-ray analysis, and vibrational spectral studies of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate.
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .
Future Directions
properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUBXWSYDNKOQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromopyrimidin-2-yl)oxy]aniline | |
CAS RN |
111986-67-5 |
Source


|
| Record name | 3-[(5-bromopyrimidin-2-yl)oxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)
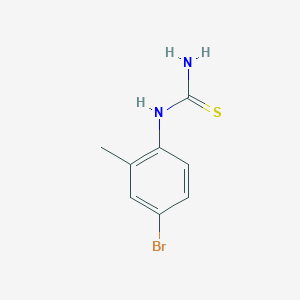
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)
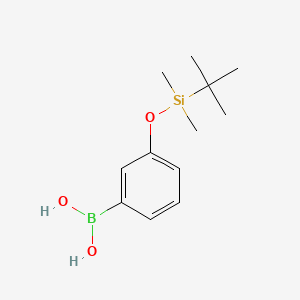
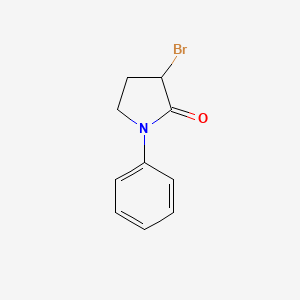
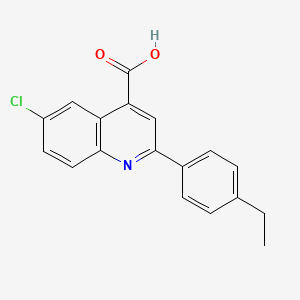
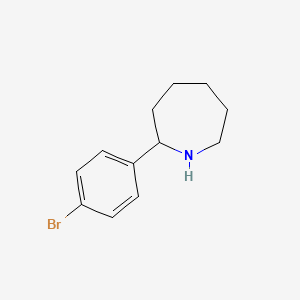
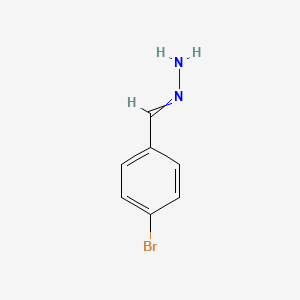
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)
